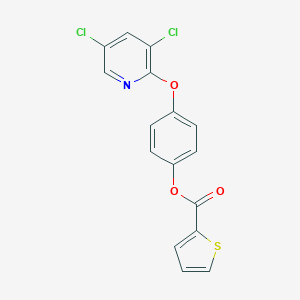![molecular formula C17H17FN2O3S B246362 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B246362.png)
1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole, also known as EF-24, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. EF-24 is a member of the benzimidazole family of compounds and has been shown to have potent anti-tumor effects in a variety of cancer cell lines.
Mecanismo De Acción
1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has been shown to inhibit the activity of several key signaling pathways that are involved in cancer cell growth and survival. Specifically, 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of genes that promote cell survival and proliferation. 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has also been shown to inhibit the activity of STAT3, a transcription factor that is involved in the regulation of genes that promote cell growth and survival.
Biochemical and Physiological Effects:
1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Additionally, 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for use in experiments. 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has also been extensively studied for its anti-tumor effects, making it a well-established compound for use in cancer research. However, 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole also has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. Additionally, 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has not been extensively studied in vivo, so its effects in animal models are not well-established.
Direcciones Futuras
There are several future directions for research on 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole. One area of research could focus on improving the solubility of 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole, which would make it easier to administer in experiments. Another area of research could focus on studying the effects of 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole in animal models, which would provide more information on its potential use in cancer treatment. Additionally, future research could focus on identifying potential drug targets for 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole, which would provide insight into the mechanisms underlying its anti-tumor effects. Overall, 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has shown promising results in preclinical studies and is a promising candidate for further research in cancer treatment.
Métodos De Síntesis
1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole can be synthesized using a multi-step process that involves the reaction of various starting materials. The first step involves the reaction of 3-ethoxy-4-fluorobenzaldehyde with methylamine to produce the intermediate 3-ethoxy-4-fluorophenylmethylamine. This intermediate is then reacted with 2,3-dimethyl-1H-benzimidazole-5-sulfonyl chloride to produce 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole.
Aplicaciones Científicas De Investigación
1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has been extensively studied for its potential use in cancer treatment. It has been shown to have potent anti-tumor effects in a variety of cancer cell lines, including breast, prostate, and colon cancer. 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its anti-tumor effects.
Propiedades
Fórmula molecular |
C17H17FN2O3S |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
1-(3-ethoxy-4-fluorophenyl)sulfonyl-5,6-dimethylbenzimidazole |
InChI |
InChI=1S/C17H17FN2O3S/c1-4-23-17-9-13(5-6-14(17)18)24(21,22)20-10-19-15-7-11(2)12(3)8-16(15)20/h5-10H,4H2,1-3H3 |
Clave InChI |
NNMDXLASEIJCME-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C)F |
SMILES canónico |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-isopropoxybenzamide](/img/structure/B246285.png)
![N-{3-[(2-methylbenzoyl)amino]phenyl}nicotinamide](/img/structure/B246288.png)
![N-[3-(3-Chloro-benzoylamino)-phenyl]-nicotinamide](/img/structure/B246289.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide](/img/structure/B246290.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B246291.png)
![5-bromo-N-[3-chloro-4-(2-furoylamino)phenyl]-2-furamide](/img/structure/B246292.png)
![N-{2-chloro-4-[(3-ethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B246294.png)
![4-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B246295.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B246297.png)


![4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate](/img/structure/B246301.png)
![3-{2-[(3-Oxo-1-cyclohexen-1-yl)amino]anilino}-2-cyclohexen-1-one](/img/structure/B246303.png)
![N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide](/img/structure/B246305.png)